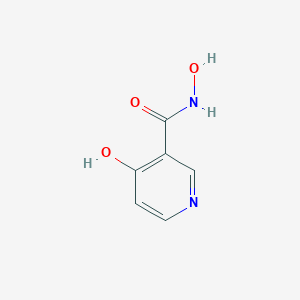

N,4-dihydroxynicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,4-dihydroxynicotinamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

NADH Precursor

NADH Production and Metabolism

N,4-Dihydroxynicotinamide serves as a potent precursor for nicotinamide adenine dinucleotide (NADH), which is crucial for cellular metabolism. Studies have shown that it can significantly enhance NAD+ levels in mammalian cells. For instance, research indicates that administration of this compound can increase NAD+ concentrations by 2.5 to 10 times within just one hour of treatment, outperforming other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) . This rapid increase in NAD+ is vital for energy production and cellular health.

Therapeutic Implications

The ability of this compound to boost NAD+ levels has potential therapeutic implications. It has been shown to protect against cisplatin-induced acute kidney injury in mice, suggesting its utility in nephroprotective strategies . Additionally, its role in enhancing mitochondrial function positions it as a candidate for treating metabolic disorders and age-related diseases.

Antioxidant Properties

Radical Scavenging Activity

Research has identified this compound as an effective radical scavenger. It exhibits significant activity against reactive oxygen species (ROS), particularly hydroxyl radicals (HO·) and hydroperoxyl radicals (HOO·). Quantum chemical calculations have demonstrated that the compound can effectively neutralize these radicals through various mechanisms including hydrogen transfer and radical adduct formation .

Comparative Efficacy

In comparative studies, this compound has shown superior antioxidant activity compared to traditional antioxidants like ascorbic acid and trans-resveratrol in both lipid and aqueous environments . This property highlights its potential application in formulations aimed at reducing oxidative stress-related damage.

Pharmaceutical Applications

Potential in Chronic Fatigue and Neurodegenerative Disorders

Oral supplementation with NADH, which is closely related to this compound, has been explored for its effects on chronic fatigue syndrome and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Although the exact mechanisms remain unclear, preliminary studies suggest that enhancing NADH levels may improve energy metabolism and cognitive function .

Research on Efficacy

Despite anecdotal evidence supporting the use of NADH supplements for improving mental function and reducing fatigue, rigorous clinical trials are necessary to establish efficacy and safety profiles. Current research is ongoing to evaluate these claims systematically.

Synthesis and Stability

Synthesis Methods

Recent advancements have facilitated the scalable synthesis of this compound from commercially available precursors such as nicotinamide riboside chloride. Efficient purification methods have also been developed to yield high-purity compounds suitable for research and commercial applications .

Stability Studies

Stability studies have indicated that this compound maintains integrity under various environmental conditions but is susceptible to oxidation when exposed to air. Optimal storage conditions include low temperatures and inert atmospheres to prolong shelf life .

特性

CAS番号 |

185949-07-9 |

|---|---|

分子式 |

C6H6N2O3 |

分子量 |

154.12 g/mol |

IUPAC名 |

N-hydroxy-4-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10) |

InChIキー |

LPFMDJRUVDNRRX-UHFFFAOYSA-N |

SMILES |

C1=CNC=C(C1=O)C(=O)NO |

異性体SMILES |

C1=CN=CC(=C1O)C(=O)NO |

正規SMILES |

C1=CN=CC(=C1O)C(=O)NO |

同義語 |

3-Pyridinecarboxamide,N,4-dihydroxy-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。